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Compound of Interest

Compound Name: (2,2-Dimethylcyclopropyl)methanol

Cat. No.: B1348738 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

1,1-dimethylcyclopropane, cis-1,2-dimethylcyclopropane, and trans-1,2-dimethylcyclopropane.

This document summarizes key quantitative data, details experimental protocols for their

determination, and explores the relevance of the dimethylcyclopropyl motif in biosynthetic

pathways, offering insights for professionals in drug development and chemical research.

Core Thermodynamic Properties
The thermodynamic stability of dimethylcyclopropane isomers is of fundamental interest in

understanding the influence of substituent placement on the inherent ring strain of the

cyclopropyl group. The following tables summarize the standard molar thermodynamic

properties for the three isomers in the gas phase at 298.15 K.

Data Presentation
Table 1: Standard Molar Enthalpy of Formation, Gibbs Free Energy of Formation, and Standard

Molar Entropy for Dimethylcyclopropane Isomers (Gas Phase, 298.15 K)
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Compound
Molecular
Formula

ΔfH° (kJ/mol) ΔfG° (kJ/mol) S° (J/mol·K)

1,1-

Dimethylcyclopro

pane

C₅H₁₀ -33.3[1] -8.2[1]
Value not

available

cis-1,2-

Dimethylcyclopro

pane

C₅H₁₀ -26.3[1][2]
Value not

available

Value not

available

trans-1,2-

Dimethylcyclopro

pane

C₅H₁₀ -30.7[2]
Value not

available

Value not

available

Table 2: Standard Molar Heat Capacity (Gas Phase) for Dimethylcyclopropane Isomers

Compound Molecular Formula C_p (J/mol·K) at 298.15 K

1,1-Dimethylcyclopropane C₅H₁₀ Value not available

cis-1,2-Dimethylcyclopropane C₅H₁₀ 103.05

trans-1,2-

Dimethylcyclopropane
C₅H₁₀ 105.57

Experimental Protocols
The thermodynamic data presented in this guide are derived from meticulous experimental

work, primarily through combustion calorimetry and thermal isomerization studies. The

following sections detail the methodologies employed in these key experiments.

Combustion Calorimetry for the Determination of
Enthalpy of Formation
The standard enthalpy of combustion of the dimethylcyclopropane isomers was determined

using oxygen-bomb combustion calorimetry. This technique measures the heat released when

a substance is completely burned in a constant-volume container.
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Experimental Setup and Procedure (based on the work of W. D. Good, 1971):[3]

Calorimeter and Bomb: A rotating-bomb calorimeter with a platinum-lined bomb of known

internal volume (e.g., 0.3494 dm³) is used. For these experiments, the bomb is not rotated.

Sample Preparation:

For liquid samples with boiling points above room temperature (cis- and trans-1,2-

dimethylcyclopropane), fragile borosilicate glass ampoules with flexible walls are used.

The ampoules are filled and sealed at a low temperature to prevent vaporization.

For highly volatile samples like 1,1-dimethylcyclopropane, rigid glass ampoules of known

internal volume are required. These are attached to a vacuum system, filled with the

sample, and sealed.

Combustion Process:

A known mass of the encapsulated sample is placed in the bomb.

1 cm³ of water is added to the bomb to ensure saturation of the final atmosphere with

water vapor.

The bomb is flushed with pure oxygen and then charged to a pressure of 30 atm.

The bomb is placed in the calorimeter, which is filled with a known amount of water.

The sample is ignited, and the temperature change of the calorimeter is recorded with high

precision.

Data Analysis:

The energy equivalent of the calorimeter is determined through calibration experiments

with a standard substance, such as benzoic acid.

The heat of combustion of the sample is calculated from the observed temperature rise

and the energy equivalent of the calorimeter, with corrections made for the heat of

formation of nitric acid (from residual nitrogen in the bomb) and the heat of fusion of the

glass ampoule.
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The standard enthalpy of combustion (ΔcH°) is then used to calculate the standard

enthalpy of formation (ΔfH°) using Hess's law.

Thermal Isomerization Studies
The relative stabilities of the cis and trans isomers of 1,2-dimethylcyclopropane can be

determined by studying their thermal isomerization. At elevated temperatures, these isomers

can interconvert, eventually reaching an equilibrium mixture.

Experimental Workflow for Thermal Isomerization:

The following diagram illustrates a typical workflow for studying the thermal isomerization of

dimethylcyclopropanes.
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A workflow for thermal isomerization experiments.

Relevance to Drug Development and Biosynthesis
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While simple dimethylcyclopropane structures are not typically direct pharmacophores, the

cyclopropyl ring, including the gem-dimethylcyclopropyl motif, is a valuable component in

medicinal chemistry.[4] Its rigid structure can lock in a specific conformation of a drug molecule,

enhancing its binding to a biological target.[5] Furthermore, the cyclopropyl group can improve

metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450

enzymes.[6]

Biosynthesis of a gem-Dimethylcyclopropane Unit
A key example of the biological formation of a gem-dimethylcyclopropane ring is found in the

biosynthesis of chrysanthemyl pyrophosphate, a precursor to the pyrethrin class of natural

insecticides. This biosynthetic pathway provides a relevant model for understanding how this

structural motif is created in nature.

The formation of the cyclopropane ring is catalyzed by the enzyme chrysanthemyl diphosphate

synthase, which utilizes two molecules of dimethylallyl diphosphate (DMAPP). The reaction

proceeds through a series of carbocationic intermediates.

Simplified Biosynthetic Pathway of Chrysanthemyl Diphosphate:

The following diagram illustrates the key steps in the enzymatic formation of the gem-

dimethylcyclopropane ring in chrysanthemyl diphosphate.
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Reaction Intermediates

Dimethylallyl Diphosphate (DMAPP)

Chrysanthemyl Diphosphate Synthase

Dimethylallyl Diphosphate (DMAPP)

Initial Carbocationic Intermediate

Condensation

Cyclization and Rearrangement

Chrysanthemyl Diphosphate
(gem-dimethylcyclopropane unit)

Deprotonation

Click to download full resolution via product page

Enzymatic formation of a gem-dimethylcyclopropane.

This biosynthetic pathway highlights nature's strategy for constructing the strained

cyclopropane ring and provides a basis for the development of biocatalytic methods for the

synthesis of complex molecules containing this valuable structural motif.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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